4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Overview
Description
4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE is a complex organic compound that features a quinoxaline core, a triazole ring, and a methoxyphenoxy group
Preparation Methods
The synthesis of 4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the triazole intermediate with the quinoxaline core under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and quinoxaline core are known to interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds include those with triazole and quinoxaline cores, such as:
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S/c1-34-19-11-13-20(14-12-19)35-16-23-28-29-26(31(23)18-7-3-2-4-8-18)36-17-25(33)30-15-24(32)27-21-9-5-6-10-22(21)30/h2-14H,15-17H2,1H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZVOVYSOIWUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CC(=O)NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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